molecular formula C4H9N3O2S B12365692 6-Amino-2-sulfanylidene-1,3-diazinan-4-one;hydrate

6-Amino-2-sulfanylidene-1,3-diazinan-4-one;hydrate

Katalognummer: B12365692
Molekulargewicht: 163.20 g/mol
InChI-Schlüssel: LDVSSOMPTJMNRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-2-sulfanylidene-1,3-diazinan-4-one;hydrate is a compound that belongs to the class of diazinanes, which are nitrogen-containing heterocycles This compound is characterized by its unique structure, which includes an amino group, a sulfanylidene group, and a diazinanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-sulfanylidene-1,3-diazinan-4-one;hydrate typically involves the reaction of thiourea with diethyl malonate under specific conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final product . The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the compound in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-2-sulfanylidene-1,3-diazinan-4-one;hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted diazinanones. These products can have different properties and applications depending on the specific reaction conditions used.

Wissenschaftliche Forschungsanwendungen

6-Amino-2-sulfanylidene-1,3-diazinan-4-one;hydrate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Amino-2-sulfanylidene-1,3-diazinan-4-one;hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-Amino-2-sulfanylidene-1,3-diazinan-4-one;hydrate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structural configuration

Eigenschaften

Molekularformel

C4H9N3O2S

Molekulargewicht

163.20 g/mol

IUPAC-Name

6-amino-2-sulfanylidene-1,3-diazinan-4-one;hydrate

InChI

InChI=1S/C4H7N3OS.H2O/c5-2-1-3(8)7-4(9)6-2;/h2H,1,5H2,(H2,6,7,8,9);1H2

InChI-Schlüssel

LDVSSOMPTJMNRO-UHFFFAOYSA-N

Kanonische SMILES

C1C(NC(=S)NC1=O)N.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.